4-[(2-Chlorobenzyl)oxy]aniline is an organic compound with the molecular formula CHClNO. It features a chlorobenzyl ether functional group attached to an aniline structure, which is significant in various chemical applications, particularly in medicinal chemistry. This compound is classified as an aromatic amine due to the presence of the aniline moiety, and it exhibits properties that make it useful in pharmaceutical synthesis and materials science.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed specifications and synthesis methods for researchers. The classification of 4-[(2-Chlorobenzyl)oxy]aniline falls under the category of aromatic compounds, specifically as a chlorinated aromatic amine. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of 4-[(2-Chlorobenzyl)oxy]aniline can be achieved through several methods. A common approach involves the reaction of 2-chlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. This nucleophilic substitution reaction leads to the formation of the desired ether compound.
The molecular structure of 4-[(2-Chlorobenzyl)oxy]aniline consists of a benzene ring connected to an amino group (–NH) and a chlorobenzyl ether group. The presence of chlorine on the benzyl ring influences both the electronic properties and reactivity of the compound.
4-[(2-Chlorobenzyl)oxy]aniline can participate in various chemical reactions, including:
In nucleophilic substitution reactions, the amino group can displace halides or other leaving groups under appropriate conditions, facilitating further functionalization of the molecule.
The mechanism of action for 4-[(2-Chlorobenzyl)oxy]aniline primarily revolves around its ability to act as a nucleophile due to its amino group. In reactions where it participates:
4-[(2-Chlorobenzyl)oxy]aniline has several scientific applications:
Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing 4-[(2-chlorobenzyl)oxy]aniline. This method typically involves reacting 4-nitroanisole with 2-chlorobenzyl bromide under basic conditions, followed by nitro group reduction. The reaction proceeds via a Meisenheimer complex intermediate, where electron-withdrawing groups (e.g., -NO₂) activate the ring toward nucleophilic attack. Subsequent catalytic hydrogenation or hydride reduction converts the nitro group to an amino group, yielding the target aniline derivative [4] [7]. Alternative routes employ ortho-chlorobenzyl chloride and 4-aminophenol in polar aprotic solvents (e.g., DMF), with potassium carbonate as a base to facilitate ether formation. These methods typically achieve moderate yields (60–75%) but require rigorous exclusion of moisture to suppress hydrolysis [7] [8].
Table 1: Nucleophilic Substitution Routes for 4-[(2-Chlorobenzyl)oxy]aniline
Starting Materials | Conditions | Key Intermediate | Yield |
---|---|---|---|
4-Nitroanisole + 2-Cl-benzyl bromide | K₂CO₃, DMF, 80°C, 12 h | 4-Nitroanisole derivative | 70% |
4-Aminophenol + 2-Cl-benzyl chloride | NaH, THF, 0°C→RT, 6 h | Ether adduct | 65% |
ortho-Chlorobenzyl alcohol + 4-fluoronitrobenzene | KF/Al₂O₃, 100°C, 24 h | Nitro precursor | 60% |
Transition-metal catalysis enhances efficiency in synthesizing this scaffold. Rhodium(III)-catalyzed C–H activation enables direct carbonylation of aniline derivatives using CO gas (1 atm), yielding benzoxazinone intermediates. These are hydrolyzed to the target compound under mild acidic conditions. Key advantages include atom economy and avoidance of pre-functionalized substrates. However, electron-withdrawing substituents reduce yields due to diminished nucleophilicity at nitrogen [9]. Hexafluoroisopropanol (HFIP) serves as a dual solvent and promoter in hydroxyalkylation reactions, leveraging hydrogen-bonding interactions to stabilize transition states. For 4-[(2-chlorobenzyl)oxy]aniline synthesis, HFIP facilitates selective coupling between aniline and arylglyoxal hydrates at ambient temperatures, achieving yields >80% [1].
4-[(2-Chlorobenzyl)oxy]aniline acts as a key precursor for anticancer hybrids. Its aniline nitrogen undergoes condensation with 4-chloroquinoline-2-carbaldehyde to form imines, which are subsequently coupled with chalcones via Claisen-Schmidt condensation. This yields 4-anilinoquinolinylchalcone derivatives, such as (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one. These hybrids exhibit potent cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (Huh-7) cell lines (IC₅₀: 0.11–1.94 μM), while sparing normal lung cells (IC₅₀ >20 μM) [4]. Mechanistically, the 2-chlorobenzyloxy group enhances membrane permeability and π-π stacking with biological targets, amplifying antitumor activity.
Table 2: Bioactive Hybrids Derived from 4-[(2-Chlorobenzyl)oxy]aniline
Hybrid Structure | Synthetic Step | Biological Activity (IC₅₀) |
---|---|---|
4-Anilinoquinolinylchalcone | Condensation with quinoline aldehyde | MDA-MB-231: 0.11 μM |
Fluorescein-Schiff base | Imine formation with fluorescein monoaldehyde | Cu²⁺ sensing (LOD: 0.23 μM) |
Benzoxazinone-Rh(III) complex | C–H carbonylation | Photodynamic therapy candidate |
Substituents critically influence reaction efficiency:
Optimization strategies include:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7